1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Catalog No.
S1538082
CAS No.
10124-62-6
M.F
C6H18O2Si2
M. Wt
178.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

CAS Number

10124-62-6

Product Name

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

IUPAC Name

methoxy-[methoxy(dimethyl)silyl]-dimethylsilane

Molecular Formula

C6H18O2Si2

Molecular Weight

178.38 g/mol

InChI

InChI=1S/C6H18O2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3

InChI Key

CWGBHCIGKSXFED-UHFFFAOYSA-N

SMILES

CO[Si](C)(C)[Si](C)(C)OC

Canonical SMILES

CO[Si](C)(C)[Si](C)(C)OC

Palladium Catalyzed Bis (Silylation) of 1,4-Diethynylbenzene

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of Organosilicon Compounds.

Summary of the Application: 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is used in the palladium-catalyzed bis (silylation) of 1,4-diethynylbenzene. This process results in the formation of a crack-free sol-gel .

Preparation of Dimethylsilylene

Specific Scientific Field: This application is also in the field of Organic Chemistry, specifically in the area of Organosilicon Compounds.

Summary of the Application: 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane can be used to prepare dimethylsilylene via gas-phase flow-pyrolysis .

Methods of Application or Experimental Procedures: The preparation of dimethylsilylene involves the gas-phase flow-pyrolysis of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane at 600°C .

Molecular Structure Analysis

The key feature of DTMDS is its central Si-Si bond, linking two dimethylsilyloxy (Si(CH3)2OCH3) groups. Each dimethylsilyloxy group has a silicon atom bonded to two methyl groups (CH3) and a methoxy group (OCH3) []. This structure results in a relatively symmetrical molecule with a central Si-Si bond length around 2.38 Å [].


Chemical Reactions Analysis

DTMDS is a valuable precursor for the synthesis of various organosilicon compounds. Here's an example:

Synthesis of Hexamethyldisilane (HMDS)

DTMDS reacts with methyllithium (CH3Li) to yield hexamethyldisilane (HMDS), a widely used silicon source in organic synthesis [].

(CH3O)Si(CH3)2Si(CH3)2(OCH3) + 2CH3Li -> (CH3)3SiSi(CH3)3 + 2LiOCH3 (Eq. 1) []

Decomposition


Physical And Chemical Properties Analysis

  • Melting Point: -79 °C []
  • Boiling Point: 174-176 °C []
  • Solubility: Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and toluene []
  • Stability: Stable under dry conditions. Can hydrolyze in presence of moisture [].

  • Oxidation: This compound can be oxidized to produce silanols or siloxanes.
  • Reduction: It can be reduced to yield simpler silanes.
  • Substitution: The methoxy groups are amenable to substitution with other functional groups using appropriate reagents, such as palladium catalysts for silylation reactions .

Research indicates that 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane has potential biological activity primarily through its role in organic synthesis. The compound interacts with organic compounds containing carbon-carbon double bonds via a process known as silylation. This process alters the structure and properties of the target compounds, which may enhance their utility in various applications. The compound is noted for its volatility and potential absorption through inhalation .

There are several methods for synthesizing 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane:

  • Gas-phase Flow-Pyrolysis: This method involves high-temperature pyrolysis to prepare dimethylsilylene from the compound.
  • Palladium-Catalyzed Reactions: It is commonly used in the bis-silylation of various organic compounds to achieve specific desired products .

The applications of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane are diverse:

  • Organic Synthesis: It serves as a reagent in various organic synthesis reactions.
  • Material Science: The compound is utilized in producing crack-free sol-gels and other silicon-based materials.
  • Industrial Use: It plays a role in manufacturing various organosilicon compounds and materials .

Interaction studies involving 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane focus on its reactivity with different functional groups and its behavior in catalytic cycles. The compound's lower reactivity compared to similar disilanes can be attributed to the electronic properties of its substituents. For instance, the electron-donating nature of the methoxy groups reduces the electrophilicity of the silicon atoms compared to disilanes with more electronegative substituents like fluorine .

Several compounds share structural similarities with 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1,2-Difluoro-1,1,2,2-tetramethyldisilaneC6H12F2Si2Contains fluorine substituentsHigher electrophilicity due to electronegative fluorine
1,2-Diethoxy-1,1,2,2-tetramethyldisilaneC8H18O4Si2Ethoxy groups instead of methoxyDifferent reactivity profile due to larger ethyl groups
1,3-Dimethyl-1-silacyclopentaneC6H14OSiCyclic structure with siliconDistinct cyclic geometry affecting reactivity
3-Methyl-3-silabicyclo[3.3.0]octaneC8H14SiBicyclic structureUnique bicyclic framework influencing properties

Each of these compounds exhibits distinct reactivity patterns and applications based on their structural differences. In contrast to these similar compounds, 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane's unique combination of methoxy groups contributes to its specific applications in organic synthesis and material science .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

1,2-Dimethoxy-1,1,2,2-tetramethyldisilane

Dates

Modify: 2023-08-15

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